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Compound of Interest

3-Bromo-1,2,4,5-
Compound Name:
tetramethylbenzene
CAS No.: 1646-53-3
Cat. No.: B158151
\ J

In the landscape of organic synthesis and medicinal chemistry, the strategic functionalization of
aromatic scaffolds is paramount. 3-Bromo-1,2,4,5-tetramethylbenzene, also known by its
common synonym 3-Bromodurene, emerges as a significant, yet specialized, chemical
intermediate. Its structure—a highly substituted, electron-rich benzene ring bearing a single,
synthetically versatile bromine atom—makes it a valuable precursor for creating complex
molecular architectures.

The tetramethyl-substituted core, derived from durene, provides steric bulk and lipophilicity,
properties often sought in drug design to enhance binding affinity and modulate
pharmacokinetic profiles. The bromine atom is not merely a substituent; it is a critical functional
handle. Its presence unlocks a vast portfolio of chemical transformations, most notably
transition-metal-catalyzed cross-coupling reactions, which are foundational to modern drug
discovery.[1][2] This guide offers an in-depth exploration of the synthesis, properties, and
chemical reactivity of 3-Bromodurene, providing the field-proven insights necessary for its
effective application in research and development.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the
bedrock of its successful application in the laboratory. These characteristics dictate purification
strategies, reaction conditions, and structural verification.
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Physicochemical Properties

The properties of 3-Bromo-1,2,4,5-tetramethylbenzene are summarized in the table below. Its
solid nature at room temperature and low water solubility are typical for an aromatic halide of its

molecular weight. The high octanol/water partition coefficient (LogP) indicates significant

lipophilicity.[3][4]

Property Value Source
3-bromo-1,2,4,5-

IUPAC Name [5]
tetramethylbenzene
3-Bromodurene,

Synonyms ) [4115]
Bromodurene, Duryl bromide

CAS Number 1646-53-3 [5]

Molecular Formula C1oH13Br [5]

Molecular Weight 213.11 g/mol [5]
Solid (likely white to off-white

Appearance [3]
crystals)

Melting Point 60-61 °C [3]

Boiling Point 111-113 °C (at 6 Torr) [3]

Density ~1.24 g/cm3 (estimate) [3]

LogP (Octanol/Water)

3.68-4.1

[3]4]

Water Solubility

Insoluble (LogS = -4.54 mol/L)

[4]16]

Spectroscopic Data Summary

Spectroscopic analysis is essential for confirming the identity and purity of 3-Bromo-1,2,4,5-

tetramethylbenzene after synthesis. The key expected characteristics are outlined below.
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Expected Characteristics

1H NMR

Two distinct singlets for the methyl groups (due
to symmetry, two sets of two equivalent methyl
groups) and one singlet for the lone aromatic

proton.

13C NMR

Signals corresponding to the four unique
aromatic carbons (two substituted with methyl
groups, one with bromine, and one with

hydrogen) and two unique methyl carbons.

Mass Spec (El)

A prominent molecular ion (M*) peak and an
M+2 peak of nearly equal intensity, which is the
characteristic isotopic signature of a

monobrominated compound.

IR Spectroscopy

C-H stretching (aromatic and aliphatic), C=C
stretching (aromatic ring), and a characteristic
C-Br stretching absorption in the fingerprint

region.

(Note: Full spectral data can be accessed via public databases such as PubChem.)[5]

Synthesis and Purification: A Practical Approach

The synthesis of 3-Bromo-1,2,4,5-tetramethylbenzene is most efficiently achieved through

the electrophilic aromatic bromination of its parent hydrocarbon, 1,2,4,5-tetramethylbenzene

(durene). The four electron-donating methyl groups strongly activate the aromatic ring,

facilitating a regioselective reaction at the single unsubstituted position.

Causality of Experimental Design

The chosen methodology is a classic electrophilic aromatic substitution.[7][8]

o Starting Material: Durene is highly activated, meaning the reaction can proceed under

relatively mild conditions compared to the bromination of benzene itself.
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Brominating Agent: Molecular bromine (Brz) is the standard reagent. Its electrophilicity must
be enhanced to attack the aromatic ring.

Catalyst: A Lewis acid, such as iron(lll) bromide (FeBrs) or iron filings (which react with Brz in
situ to form FeBrs), is essential. The Lewis acid polarizes the Br-Br bond, forming a highly
electrophilic bromine species (a "Br*" equivalent) that can overcome the aromatic stability of
the ring.[8]

Solvent: A non-polar, inert solvent like dichloromethane (DCM) or carbon tetrachloride (CCla)
is typically used to dissolve the starting material and prevent side reactions.

Workup: The reaction is quenched with a reducing agent (e.g., sodium bisulfite) to destroy
excess bromine. A subsequent wash with water or brine removes the iron catalyst and any
water-soluble byproducts.

Purification: Due to the high symmetry of the parent durene, the product is typically formed
with high regioselectivity. Recrystallization from a suitable solvent like ethanol or methanol is
often sufficient to obtain a high-purity solid product.[5]

Experimental Workflow Diagram
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Caption: Workflow for the synthesis of 3-Bromo-1,2,4,5-tetramethylbenzene.
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Step-by-Step Laboratory Protocol

o Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and
a reflux condenser connected to a gas trap (to neutralize the HBr byproduct).

o Charging the Flask: To the flask, add 1,2,4,5-tetramethylbenzene (1.0 eq) and a catalytic
amount of iron filings (approx. 0.02 eq). Add anhydrous dichloromethane (DCM) to dissolve
the starting material.

o Reagent Addition: Cool the flask in an ice bath to 0°C. Charge the dropping funnel with a
solution of bromine (1.05 eq) in DCM. Add the bromine solution dropwise to the stirred
reaction mixture over 30-60 minutes. The disappearance of the bromine's reddish-brown
color and the evolution of HBr gas indicate reaction progress.

» Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at
room temperature for 1-2 hours, or until TLC/GC analysis shows complete consumption of
the starting material.

» Quenching: Carefully pour the reaction mixture into a separatory funnel containing a
saturated aqueous solution of sodium bisulfite. Shake until the organic layer is colorless.

o Extraction & Washing: Separate the organic layer. Wash it sequentially with water (2x) and
saturated brine (1x).

e Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSOa),
filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

 Purification: Recrystallize the crude solid from hot ethanol. Collect the resulting crystals by
vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford
pure 3-Bromo-1,2,4,5-tetramethylbenzene.

Chemical Reactivity and Synthetic Utility

The true value of 3-Bromo-1,2,4,5-tetramethylbenzene lies in the reactivity of its C-Br bond.
This bond is a gateway to a multitude of transformations, making the molecule a versatile
building block for introducing the sterically hindered durene moiety into larger, more complex
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structures. This is particularly relevant in drug development, where aryl bromides are common

intermediates for constructing novel active pharmaceutical ingredients (APIs).[2]

The Power of Palladium: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern

organic synthesis, and aryl bromides are ideal substrates.[1][9] The C-Br bond readily

undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or
ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is
one of the most widely used methods for constructing biaryl systems.

Heck Coupling: Reaction with an alkene to form a new C-C bond, yielding a substituted
styrene derivative.

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst
and a copper(l) co-catalyst, to form an aryl-alkyne.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine, providing
access to substituted anilines.

Stille Coupling: Reaction with an organotin reagent to form a C-C bond.

The introduction of bromine into a molecule can increase its therapeutic activity and favorably

influence its metabolic profile and duration of action.[10][11]

Other Key Transformations

Metal-Halogen Exchange: Treatment with a strong organometallic base (e.g., n-butyllithium
or t-butyllithium) at low temperature generates a highly reactive aryllithium species. This
intermediate can then be trapped with a wide range of electrophiles (e.g., COz, aldehydes,
ketones) to introduce new functional groups.

Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding
Grignard reagent (Durylmagnesium bromide), another powerful nucleophile for C-C bond
formation.
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Synthetic Potential Diagram
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Caption: Key reactivity pathways of 3-Bromo-1,2,4,5-tetramethylbenzene.

Safety and Handling

As a responsible scientist, adherence to safety protocols is nhon-negotiable. 3-Bromo-1,2,4,5-
tetramethylbenzene is classified as an irritant.

e GHS Classification: Warning[3][5]
e Hazard Statements:
o H315: Causes skin irritation[3][5]
o H319: Causes serious eye irritation[5]
o H335: May cause respiratory irritation[5]

e Recommended Precautions:
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o Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.

o Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and
chemical-resistant gloves.

o Handling: Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands
thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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